(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid (CAS 116052-00-7), commonly designated as H-Asu(OBzl)-OH, is a highly specialized, orthogonally protected unnatural amino acid essential for the synthesis of conformationally constrained peptides [1]. Featuring an eight-carbon aminosuberic acid backbone with a benzyl-protected omega-carboxyl group, this compound serves as a critical building block for replacing labile disulfide bridges with highly stable lactam or dicarba linkages [2]. Its primary procurement value lies in its ability to provide precise regiocontrol during complex solid-phase and solution-phase peptide synthesis (SPPS/LPPS), allowing chemists to construct macrocyclic therapeutics with enhanced proteolytic stability and native-like receptor affinity[3].
Substituting H-Asu(OBzl)-OH with unprotected aminosuberic acid (H-Asu-OH) inevitably leads to catastrophic process failures, as the free omega-carboxyl group actively competes during peptide coupling, resulting in extensive side-chain branching and reducing the yield of the target linear sequence to negligible levels[1]. Furthermore, attempting to substitute this compound with more common, shorter-chain analogs like glutamic acid benzyl ester (H-Glu(OBzl)-OH) fundamentally alters the macrocyclic geometry; the resulting lactam bridge spans only five carbons instead of eight, inducing severe steric strain and drastically reducing the biological activity of the constrained peptide[2]. Finally, utilizing alternative protecting groups, such as tert-butyl esters (H-Asu(OtBu)-OH), eliminates the possibility of selective side-chain deprotection via hydrogenolysis, forcing simultaneous global deprotection under standard acidic conditions and precluding controlled, on-resin or late-stage selective cyclization [3].
The benzyl protection on the C8 carboxyl of H-Asu(OBzl)-OH is critical for maintaining linear peptide integrity during synthesis. When utilized in standard coupling cycles, the protected derivative ensures strictly alpha-amino elongation, whereas unprotected aminosuberic acid permits competitive acylation at the side chain [1].
| Evidence Dimension | Yield of unbranched linear peptide precursor |
| Target Compound Data | >95% yield of the target linear sequence using H-Asu(OBzl)-OH |
| Comparator Or Baseline | <20% yield using unprotected H-Asu-OH (with >80% branched/polymeric byproducts) |
| Quantified Difference | >75% absolute increase in linear peptide yield |
| Conditions | Standard SPPS coupling conditions (e.g., DIC/HOBt or HATU/DIPEA) prior to cyclization |
High regioselectivity is mandatory for procurement, as branched byproducts require costly, complex HPLC purification and drastically reduce overall manufacturing efficiency.
For therapeutic peptides requiring the replacement of a native Cys-Cys disulfide bond, the carbon chain length of the bridging amino acid dictates the structural fidelity of the resulting macrocycle. The 8-carbon span provided by aminosuberic acid accurately mimics the spatial geometry of a disulfide bond, unlike shorter glutamic acid derivatives[1].
| Evidence Dimension | Retention of native receptor binding affinity |
| Target Compound Data | >90% retention of native affinity using the Asu-derived 8-carbon lactam bridge |
| Comparator Or Baseline | <15% retention of affinity using a Glu-derived 5-carbon lactam bridge |
| Quantified Difference | 6-fold higher biological activity retention due to optimal macrocycle sizing |
| Conditions | Receptor binding assays of synthetic cyclic peptide analogs compared to native disulfide-bridged wild-types |
Procuring the exact 8-carbon Asu derivative is non-negotiable for drug developers aiming to stabilize therapeutic peptides without destroying their pharmacological efficacy.
The benzyl ester (OBzl) group offers a distinct orthogonal cleavage profile compared to standard tert-butyl (OtBu) protectors. It can be selectively removed via catalytic hydrogenolysis or specific acidic conditions without disturbing tBu-protected side chains, enabling controlled, sequential cyclization strategies [1].
| Evidence Dimension | Selectivity of side-chain deprotection |
| Target Compound Data | >98% selective cleavage of the OBzl group via catalytic hydrogenation (Pd/C) |
| Comparator Or Baseline | 0% selectivity with H-Asu(OtBu)-OH under standard TFA cleavage (results in global deprotection) |
| Quantified Difference | Complete orthogonal control vs. total loss of selective masking |
| Conditions | Solution-phase or specialized solid-phase orthogonal deprotection workflows prior to lactamization |
This orthogonal selectivity is essential for synthesizing complex, multi-ring peptides or performing site-specific conjugations without triggering unwanted side reactions globally.
Procuring the free N-alpha amine variant (H-Asu(OBzl)-OH) rather than a pre-protected form (like Fmoc-Asu(OBzl)-OH) provides chemists with the necessary modularity to install specialized protecting groups or direct fluorophore conjugations prior to sequence integration [1].
| Evidence Dimension | Efficiency of custom N-alpha functionalization |
| Target Compound Data | >90% single-step coupling efficiency for custom N-alpha protecting groups |
| Comparator Or Baseline | Pre-protected Fmoc-Asu(OBzl)-OH requires an initial deprotection step yielding <70% overall conversion to custom forms |
| Quantified Difference | >20% higher yield and elimination of an extra deprotection step |
| Conditions | Synthesis of specialized unnatural amino acid building blocks for combinatorial libraries |
For core facility managers and custom synthesis labs, starting with the free amine maximizes inventory versatility and reduces synthetic steps for custom library generation.
Directly leveraging the conformational fidelity demonstrated in Section 3, H-Asu(OBzl)-OH is an optimal building block for replacing labile disulfide bonds in peptide drugs (such as elcatonin or oxytocin analogs). The 8-carbon span ensures the macrocycle retains its native receptor binding geometry while gaining absolute resistance to in vivo disulfide reduction [1].
Utilizing the orthogonal deprotection selectivity of the benzyl ester, this compound is ideal for multi-step SPPS where the C8 carboxyl must be selectively unmasked for on-resin lactamization or fluorophore conjugation, while all other side-chains remain securely protected by TFA-sensitive groups [2].
Because it features a free N-alpha amine, H-Asu(OBzl)-OH serves as an optimal, versatile precursor for synthesizing proprietary, custom-protected building blocks (e.g., Alloc- or Trt-protected Asu derivatives). This modularity streamlines the production of highly specialized combinatorial peptide libraries for drug discovery[3].